molecular formula C27H30N6O3 B3169281 tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 936563-86-9

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Cat. No.: B3169281
CAS No.: 936563-86-9
M. Wt: 486.6 g/mol
InChI Key: NTSAEGNFPKKRLX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with the molecular formula C27H30N6O3 and a molecular weight of 486.57 , is a key synthetic precursor in the production of targeted therapies. Its primary research value lies in its role as an intermediate for Ibrutinib Boc-Amine Impurity , which is critical for quality control and analytical testing in the development of active pharmaceutical ingredients (APIs). Researchers utilize this compound to study synthetic pathways, impurity profiling, and to ensure the quality and consistency of final drug substances. The structure features a pyrazolopyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to inhibit various kinase enzymes, making it a valuable template for investigating new therapeutic agents. For optimal stability, this product should be stored in a dark place under an inert atmosphere at room temperature . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSAEGNFPKKRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core[_{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.sigmaaldrich.com/GB/en/product/ambeedinc/ambh303c5151?context=bbe). This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative[{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d .... The exact mechanism would depend on the biological context and the specific application, but it may involve binding to enzymes or receptors, inhibiting or activating certain pathways, or serving as a precursor for other biologically active compounds.

Comparison with Similar Compounds

Notes

  • Solubility : The Boc group in Compound A reduces crystallinity, aiding formulation. However, metabolic removal of the Boc group in vivo necessitates prodrug strategies .
  • Stability : Compound A is stable under acidic conditions (pH 2–6) but degrades in basic environments (t₁/₂ = 2 h at pH 9) .
  • Toxicity: No significant off-target kinase inhibition (<10% at 1 μM) is observed for Compound A, unlike 5c (30% EGFR inhibition at 1 μM) .

Biological Activity

The compound tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to comprehensively review the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H30N6O3
  • Molecular Weight : 486.57 g/mol
  • CAS Number : 1022150-11-3

The structure of the compound features a piperidine ring linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in inhibiting various biological pathways.

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties through the inhibition of protein kinases involved in cell proliferation and survival.

Case Studies and Findings

  • Cell Line Studies : A study evaluated the anticancer effects of related pyrazolo[3,4-d]pyrimidines on several cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent anti-proliferative activity compared to control agents like doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is pivotal for this activity as modifications to this structure significantly reduce efficacy .

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains.

Research Insights

  • Bacterial Targeting : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, suggesting potential applications in treating infections, particularly in immunocompromised patients .
  • Synergistic Effects : The compounds demonstrated synergistic effects when combined with conventional antibiotics like ampicillin and kanamycin, enhancing their efficacy against resistant bacterial strains .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesNotes
AnticancerMCF-7 (breast cancer)1.74 µMHigh anti-proliferative activity
AntimicrobialS. aureus, E. coliNot specifiedSynergistic with antibiotics

Q & A

Basic Research Questions

Q. How can the synthetic yield of this compound be optimized in cross-coupling reactions?

  • Methodological Answer: The compound’s synthesis often employs Suzuki-Miyaura cross-coupling reactions. For example, substituting the iodo group (in intermediates like tert-butyl-(R)-3-(4-amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) with aryl boronic acids (e.g., 4-phenoxyphenyl boronic acid) requires precise stoichiometry (1.3 equiv boronic acid), Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), and sodium carbonate as a base. Reaction optimization should include testing solvent systems (e.g., THF/H₂O) and temperature gradients (e.g., 80–100°C) to enhance yields up to 80% .

Q. What analytical techniques are critical for confirming the compound’s purity and stereochemistry?

  • Methodological Answer:

  • HPLC/MS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]+ at m/z 533.25 for PROTAC intermediates) .
  • NMR : Use ¹H and ¹³C NMR to verify stereochemistry (e.g., δ 8.37 ppm for pyrazolo[3,4-d]pyrimidine protons in CDCl₃) and Boc-group integrity .
  • Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/ethanol gradients to ensure >99% enantiomeric excess .

Q. How does the Boc-protected piperidine moiety influence solubility and reactivity?

  • Methodological Answer: The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., DCM, THF) during synthesis and stabilizes the piperidine nitrogen against undesired side reactions. Deprotection with TFA (e.g., 1 mL TFA in DCM for 2 hours) is required before biological assays to generate the free amine for target binding .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP450-mediated) causing in vitro-in vivo discrepancies.
  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; low unbound drug may explain reduced efficacy in vivo.
  • Pharmacokinetic Modeling : Adjust dosing regimens based on half-life (t₁/₂) and AUC values from LC-MS/MS plasma profiling .

Q. How can structure-activity relationship (SAR) studies improve kinase inhibition selectivity?

  • Methodological Answer:

  • Scaffold Modifications : Replace the 4-phenoxyphenyl group with bioisosteres (e.g., naphthyl, indole) to alter steric/electronic interactions with kinase ATP pockets.
  • Kinase Profiling Panels : Test against 100+ kinases (e.g., BTK, EGFR) at 1 µM to identify off-target effects.
  • Covalent Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding modes and optimize substituents for selective covalent binding (e.g., acrylamide warheads) .

Q. What experimental designs validate the compound’s role in PROTAC-mediated protein degradation?

  • Methodological Answer:

  • Ternary Complex Formation : Confirm target-PROTAC-E3 ligase interactions via co-immunoprecipitation (e.g., VHL or CRBN ligases) .
  • Western Blotting : Quantify degradation kinetics (DC₅₀ values) of targets (e.g., BTK) in Ramos or HEK293T cells over 24 hours.
  • CRISPR Knockout Controls : Use E3 ligase-deficient cell lines to verify mechanism-specific degradation .

Data Analysis & Validation

Q. How are conflicting cytotoxicity data reconciled across cell lines?

  • Methodological Answer:

  • Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., leukemia vs. solid tumors) using MTT assays.
  • Biomarker Correlation : Link activity to target expression (e.g., BTK levels via qPCR) in resistant vs. sensitive lines.
  • Combinatorial Screens : Test synergy with standard therapies (e.g., ibrutinib) to identify context-dependent efficacy .

Q. What computational tools predict metabolic liabilities in the compound’s scaffold?

  • Methodological Answer:

  • MetaSite : Simulate Phase I/II metabolism to flag labile sites (e.g., piperidine N-dealkylation).
  • SwissADME : Predict bioavailability radar plots and PAINS alerts for undesirable motifs.
  • MD Simulations : Assess conformational stability of the pyrazolo[3,4-d]pyrimidine core in aqueous environments .

Tables for Key Data

Parameter Typical Value Reference
Synthetic Yield (Suzuki Coupling)75–80%
IC₅₀ (BTK Inhibition)0.5–5 nM
Plasma Stability (t₁/₂)2–4 hours (human)
PROTAC DC₅₀ (BTK Degradation)10–50 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

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